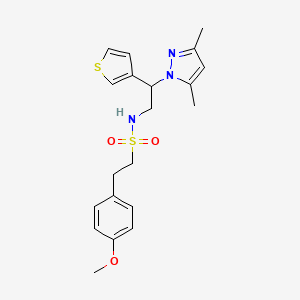
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H25N3O3S2 and its molecular weight is 419.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a sulfonamide moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates that the compound contains:
- Pyrazole ring : Known for various biological activities including anti-inflammatory and anticancer properties.
- Thiophene ring : Often associated with antimicrobial and antioxidant activities.
- Sulfonamide group : Commonly found in drugs with antibacterial properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrazole and thiophene rings may allow the compound to interact with specific enzymes or receptors, modulating their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, particularly in the G0/G1 phase.
- Antioxidant Activity : The thiophene component may contribute to antioxidant effects, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound could be effective against colorectal carcinoma and glioma, exhibiting lower IC50 values compared to standard chemotherapy agents.
Anti-inflammatory Effects
The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.
Antimicrobial Activity
The incorporation of thiophene rings in similar compounds has been linked to antimicrobial effects. Studies indicate that these compounds can inhibit bacterial growth and show promise as new antibacterial agents.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines (H460, A549). The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values significantly lower than standard treatments .
- Mechanism Exploration : Flow cytometry was used to analyze the effects of a related pyrazole compound on cell cycle dynamics in glioma cells, revealing a substantial increase in apoptosis rates and cell cycle arrest .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-15-12-16(2)23(22-15)20(18-8-10-27-14-18)13-21-28(24,25)11-9-17-4-6-19(26-3)7-5-17/h4-8,10,12,14,20-21H,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWDFBWGSOAMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














